![molecular formula C46H90NO8P B1263852 1-hexadecanoyl-2-[(13Z)-docosenoyl]-sn-glycero-3-phosphocholine](/img/structure/B1263852.png)
1-hexadecanoyl-2-[(13Z)-docosenoyl]-sn-glycero-3-phosphocholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-hexadecanoyl-2-[(13Z)-docosenoyl]-sn-glycero-3-phosphocholine is a phosphatidylcholine 38:1 in which the acyl groups specified at positions 1 and 2 are hexadecanoyl and (13Z)-docosenoyl respectively. It derives from a hexadecanoic acid and an erucic acid.
Scientific Research Applications
Physical-Chemical Characteristics
1-Hexadecanoyl-2-[(13Z)-docosenoyl]-sn-glycero-3-phosphocholine has been studied for its critical micellar concentration and other physical-chemical characteristics. One study investigated the physical chemical characteristics of related compounds, including those where 1-O-alkyl was replaced by a 1-O-hexadecanoyl group. Analytical techniques such as NMR and gas liquid chromatography were used, revealing that at concentrations commonly employed in biological studies, these compounds are likely present as monomolecular species (Kramp et al., 1984).
Synthesis for Biological and Toxicological Study
The synthesis of arsenic-containing phosphatidylcholines (AsPCs), which include 1-O-hexadecanoyl derivatives, has been disclosed. These synthesized products are intended for studying the biological and toxicological properties of arsenolipids in food (Guttenberger et al., 2017).
Advanced Analytical Techniques
Advanced analytical techniques, like high performance liquid chromatography and fast atom bombardment mass spectrometry, have been used to study unusual branched and unsaturated phospholipid molecular species, including 1,2-di-5,8,11,14-docosatetraenoyl-sn-glycero-3-phosphocholine (Dasgupta et al., 1987).
Lipid Phase Behavior Studies
Research has also been conducted on lipid phase behavior in mixtures containing similar compounds. For example, a study on 1-stearoyl-2-docosahexaenoyl-sn-glycero-3-phosphocholine with other phosphocholines used differential scanning calorimetry and other techniques to study lipid phase separation in membranes (Dumaual et al., 2000).
Lipid Mixing Properties
The mixing properties of different phosphatidylcholines, including 1-hexadecanoyl derivatives, were examined using fluorescent probes. This study provided insights into the lipid domain formation and the effects of various lipid compositions on bilayer properties (Ahn & Yun, 1999).
Formation of Polymerizable Liposomes
Polymerizable glycerophosphocholines, including 1,2-bis[11-(2,4-hexadienyloxy)undecanoyl]-sn-glycero-3-phosphocholine, have been prepared for the formation of stable microcapsules or polymerized vesicles, providing potential applications in targeted drug delivery and other biomedical fields (Hasegawa et al., 1986).
properties
Product Name |
1-hexadecanoyl-2-[(13Z)-docosenoyl]-sn-glycero-3-phosphocholine |
|---|---|
Molecular Formula |
C46H90NO8P |
Molecular Weight |
816.2 g/mol |
IUPAC Name |
[(2R)-2-[(Z)-docos-13-enoyl]oxy-3-hexadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C46H90NO8P/c1-6-8-10-12-14-16-18-20-21-22-23-24-25-27-29-31-33-35-37-39-46(49)55-44(43-54-56(50,51)53-41-40-47(3,4)5)42-52-45(48)38-36-34-32-30-28-26-19-17-15-13-11-9-7-2/h20-21,44H,6-19,22-43H2,1-5H3/b21-20-/t44-/m1/s1 |
InChI Key |
BBIXKOPOMMUIOM-UIJSWADASA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCC/C=C\CCCCCCCC |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCC=CCCCCCCCC |
physical_description |
Solid |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



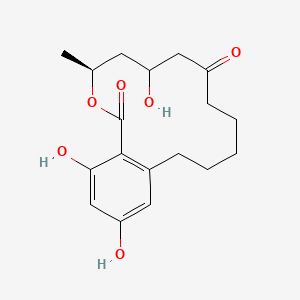

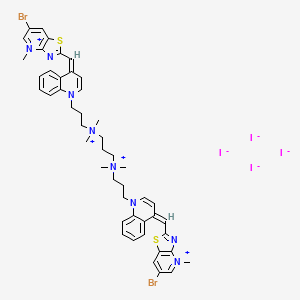
![(3aR,5aR,5bR,11aS)-3a,5a,5b,8,8,11a-hexamethyl-1-propan-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene](/img/structure/B1263772.png)
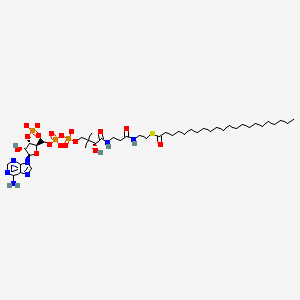

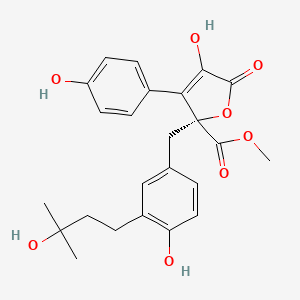

![2-[(Z)-[1-(2-amino-1,3-thiazol-4-yl)-2-[[(2S,3S)-2-methyl-4-oxo-1-sulfonatoazetidin-3-yl]amino]-2-oxoethylidene]amino]oxy-2-methylpropanoate](/img/structure/B1263785.png)

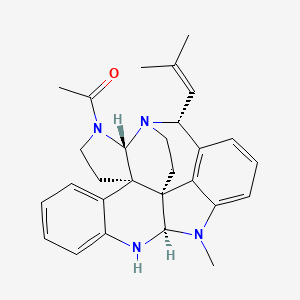
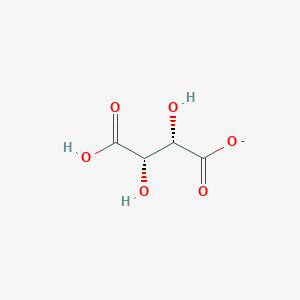
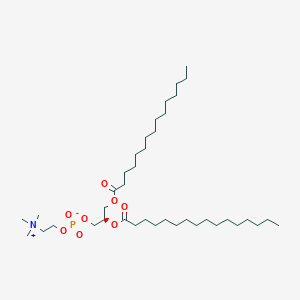
![1-[(9Z)-octadecenoyl]-2-docosanoyl-sn-glycero-3-phosphocholine](/img/structure/B1263792.png)